[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
CAS No.: 1946828-31-4
Cat. No.: VC4330821
Molecular Formula: C7H7ClF2N2O2
Molecular Weight: 224.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946828-31-4 |
|---|---|
| Molecular Formula | C7H7ClF2N2O2 |
| Molecular Weight | 224.59 |
| IUPAC Name | 2-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)12(11-3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |
| Standard InChI Key | AKLUNWAHDCOTDE-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Introduction
[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound belonging to the pyrazole derivative class. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are integral in various biological and chemical processes due to their unique properties and reactivity.
Key Characteristics:
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Molecular Formula: C7H7ClF2N2O2
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Molecular Weight: Approximately 224.59 g/mol
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CAS Number: 1946828-31-4
Synthesis:
The synthesis of this compound typically involves multi-step reactions such as nucleophilic substitutions and electrophilic additions to construct the desired structure while ensuring that functional groups are correctly positioned on the pyrazole ring.
Applications in Research
This compound has garnered attention in scientific research for its potential applications in chemistry, biology, and medicine.
Biological Significance:
The difluoromethyl group enhances its ability as a hydrogen-bond donor, influencing its binding affinity to proteins and enzymes involved in biological pathways. This makes it valuable for proteomics studies aimed at understanding protein functions within cells.
Potential Uses:
While specific applications may vary based on ongoing research findings, compounds like [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-ylyl]acetic acid often contribute significantly to advancing scientific knowledge by modulating protein interactions.
Comparison with Similar Compounds
Other related compounds include:
[4-Chloro-3-(difluoromethyl)-5-methylpyrazolyl] derivatives:
These have similar structures but differ slightly in their substituent positions or side chains (e.g., propanoic acid derivatives) .
Example:
[4-Chloro]-3-(difluoromethly)-5-methylypyazolylpropanoic Acid
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